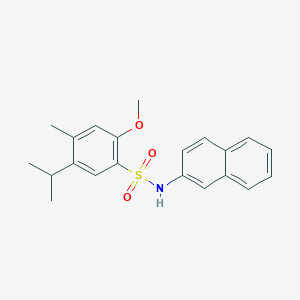
2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide, also known as MMPB, is a type of synthetic organic compound that has been used in scientific research and laboratory experiments. It is a white crystalline solid that can be used in various forms and concentrations. MMPB is a versatile compound that has been used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including drug development and biochemical and physiological studies. It has been used as a model compound for the study of drug metabolism and pharmacokinetics, as well as for the synthesis of novel drugs. It has also been used in the study of enzyme inhibition and protein-protein interactions. In addition, this compound has been used in the study of the biochemical and physiological effects of drugs, as well as in the study of enzyme-catalyzed reactions.
Wirkmechanismus
2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has been found to act as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). CYP3A4 is a member of the cytochrome P450 family of enzymes, which are responsible for the metabolism of a variety of drugs and other compounds. This compound has been found to inhibit CYP3A4 by competing with its substrate, thus preventing the enzyme from metabolizing drugs or other compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including CYP3A4 and other cytochrome P450 enzymes. It has also been found to modulate the activity of various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In addition, this compound has been found to modulate the activity of various transporters, including the human organic cation transporter 1 (OCT1).
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its versatility, as it can be used in a variety of forms and concentrations. In addition, this compound is relatively stable, making it suitable for a variety of laboratory experiments. However, this compound is also known to have a strong odor, which can be an issue in some laboratory settings.
Zukünftige Richtungen
The use of 2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide in scientific research and laboratory experiments has a number of potential future directions. One potential future direction is the development of new drugs and therapeutic agents based on this compound. In addition, this compound could be used to study the effects of drugs on various biochemical and physiological processes, as well as to study the mechanism of action of various drugs. Furthermore, this compound could be used to study the effects of environmental factors on various biochemical and physiological processes. Finally, this compound could be used to study the effects of various genetic factors on various biochemical and physiological processes.
Synthesemethoden
2-methoxy-4-methyl-N-(naphthalen-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The Michael addition reaction involves the reaction of an enolate with an electrophile, such as an aldehyde or ketone, in the presence of a base. Both reactions can be used to synthesize this compound.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-N-naphthalen-2-yl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-14(2)19-13-21(20(25-4)11-15(19)3)26(23,24)22-18-10-9-16-7-5-6-8-17(16)12-18/h5-14,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGZZSYIHOKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one](/img/structure/B6476990.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B6476995.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6476996.png)
![3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477000.png)
![2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477001.png)
![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6477008.png)
![1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6477024.png)
![4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6477030.png)
![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)
![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)

![8-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477067.png)
![3-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477075.png)
![methyl N-[4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B6477076.png)
